molecular formula C47H45ClF6N2O6P3RhS2 B12765264 (RhCl(MeCN)2(PPP))(OTf)2 CAS No. 128137-79-1

(RhCl(MeCN)2(PPP))(OTf)2

Cat. No.: B12765264
CAS No.: 128137-79-1
M. Wt: 1143.3 g/mol
InChI Key: OJEHCRLRRRNMKM-UHFFFAOYSA-K
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Description

RhCl(MeCN)₂(PPP)₂ is a rhodium(III) complex featuring a tridentate PPP ligand (likely a diphosphine or macrocyclic phosphine), two acetonitrile (MeCN) ligands, a chloride ligand, and two triflate (OTf⁻) counterions. The PPP ligand provides a rigid, electron-rich coordination environment, while the labile MeCN ligands enhance solubility and facilitate ligand substitution during catalytic cycles. The triflate counterions improve solubility in polar aprotic solvents, a critical feature for homogeneous catalysis.

Synthesis of analogous Rh complexes often involves reacting Rh precursors (e.g., RhCl₃, Rh(CO)₂Cl₂) with phosphine ligands in MeCN, followed by anion exchange using AgOTf to replace chloride with OTf⁻ . For example, details a Rh-catalyzed reaction using DPPP (diphenylphosphine propane), NaI, and W(CO)₆ in MeCN, highlighting the role of phosphine ligands in stabilizing Rh centers .

Properties

CAS No.

128137-79-1

Molecular Formula

C47H45ClF6N2O6P3RhS2

Molecular Weight

1143.3 g/mol

IUPAC Name

acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate;chloride

InChI

InChI=1S/C41H39P3.2C2H3N.2CHF3O3S.ClH.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;2*1-2-3;2*2-1(3,4)8(5,6)7;;/h2-31H,32-34H2,1H3;2*1H3;2*(H,5,6,7);1H;/q;;;;;;+3/p-3

InChI Key

OJEHCRLRRRNMKM-UHFFFAOYSA-K

Canonical SMILES

CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Rh+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RhCl(MeCN)2(PPP))(OTf)2 typically involves the reaction of a rhodium precursor, such as rhodium chloride, with acetonitrile and triphenylphosphine in the presence of a triflate source. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme can be represented as follows:

[ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{MeCN} + \text{PPP} + 2\text{OTf}^- \rightarrow (\text{RhCl}(\text{MeCN})_2(\text{PPP}))(\text{OTf})_2 ]

Industrial Production Methods

Industrial production of such complexes may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(RhCl(MeCN)2(PPP))(OTf)2 can undergo various types of chemical reactions, including:

    Oxidation: The rhodium center can be oxidized to higher oxidation states.

    Reduction: The complex can be reduced to lower oxidation states.

    Substitution: Ligands such as acetonitrile and triphenylphosphine can be substituted by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.

    Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state rhodium complexes, while reduction may yield lower oxidation state complexes.

Scientific Research Applications

Chemistry

(RhCl(MeCN)2(PPP))(OTf)2 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.

Biology

Rhodium complexes have been studied for their potential biological activities, including anticancer properties. The specific biological applications of this compound would depend on its interaction with biological molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (RhCl(MeCN)2(PPP))(OTf)2 involves the coordination of the rhodium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved would depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Ligand and Counterion Effects on Rhodium Catalysts

The catalytic performance of Rh complexes is highly sensitive to ligand and counterion choice. provides a comparative study of Rh catalysts in reductive carbonylations (Table 1):

Rh Catalyst Conversion (%) Yield (%) Reference
[RhCl(CO)₂]₂ 89 64
RhCl(CO)(PPh₃)₂ 37 31
Rh(MeCN)₂(COD)BF₄ 15 12
  • Phosphine Ligands: The PPP ligand in RhCl(MeCN)₂(PPP)₂ likely enhances stability and electron density compared to monodentate PPh₃ in RhCl(CO)(PPh₃)₂, which shows lower activity (31% yield) .
  • Counterion Effects : Triflate (OTf⁻) offers better solubility and weaker coordination than BF₄⁻, as seen in Rh(MeCN)₂(COD)BF₄ (12% yield). This suggests RhCl(MeCN)₂(PPP)₂ may exhibit superior reactivity in polar media .

Role of Acetonitrile Ligands

MeCN ligands are labile, enabling substrate binding during catalysis. demonstrates MeCN's role in stabilizing high-nuclearity Mn clusters, while shows OTf⁻/MeCN ligand exchange in Fe complexes, altering spin states and reactivity . For Rh, MeCN likely facilitates active-site accessibility, contrasting with rigid COD ligands in Rh(MeCN)₂(COD)BF₄, which hinder substrate binding .

Comparison with Cobalt and Copper Triflates

  • Cobalt : Co(OTf)₂(MeCN)₂ requires auxiliary ligands (e.g., Py₂Tstacn) for catalytic activity in olefin reduction, whereas Rh complexes with PPP ligands may operate without additional ligands due to stronger metal-phosphine bonds .
  • Copper : Cu(OTf)₂ outperforms CuCl or CuI in diamination reactions, emphasizing OTf⁻’s role in stabilizing cationic intermediates. Similarly, RhCl(MeCN)₂(PPP)₂’s triflate ions may stabilize transition states in cross-coupling reactions .

Structural and Electronic Insights

  • Spin-State Preferences : highlights how OTf⁻ vs. MeCN ligand exchange alters Fe complexes’ spin states. For Rh, the PPP ligand’s strong field likely enforces a low-spin configuration, enhancing oxidative addition rates .
  • Thermal Stability : Thermal treatment of Fe(OTf) reverses MeCN substitution, suggesting RhCl(MeCN)₂(PPP)₂ may require controlled conditions to prevent ligand loss .

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